molecular formula C12H17NO3 B1618687 N-Acetylhomoveratrylamine CAS No. 6275-29-2

N-Acetylhomoveratrylamine

Cat. No.: B1618687
CAS No.: 6275-29-2
M. Wt: 223.27 g/mol
InChI Key: WEQRLEDPPGQGOP-UHFFFAOYSA-N
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Description

N-Acetylhomoveratrylamine, also known by its IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a compound with the molecular formula C12H17NO3 It is a derivative of homoveratrylamine, characterized by the presence of an acetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylhomoveratrylamine can be synthesized through the acetylation of β-(3,4-dimethoxyphenyl)ethylamine. The process involves adding acetic anhydride to a stirred solution of β-(3,4-dimethoxyphenyl)ethylamine in pyridine, maintaining the temperature at 90–95°C for approximately 1.5 hours . This reaction yields this compound as the primary product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Acetylhomoveratrylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Homoveratrylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Acetylhomoveratrylamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Acetylhomoveratrylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Homoveratrylamine: The parent amine from which N-Acetylhomoveratrylamine is derived.

    N-Methylhomoveratrylamine: A methylated analog with different pharmacological properties.

    N-Acetylhomovanillylamine: Another acetylated derivative with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific acetylation, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications where specific interactions are required.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQRLEDPPGQGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211823
Record name Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI)
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-29-2
Record name N-Acetyl-3,4-dimethoxyphenethylamine
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Record name N-Acetylhomoveratrylamine
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Record name N-Acetylhomoveratrylamine
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Record name Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI)
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Record name N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of β-(3,4-dimethoxyphenyl)ethylamine (100 g, 0.552 m) and triethylamine (66.6 g, 0.66 m) in CHCl3 (1 liter) was added acetyl chloride (47.1 g, 0.60 mole) dropwise over a period of 30 min. and the mixture stirred overnight. The mixture was washed with 3×500 ml H2O, dried over MgSO4 and evaporated to a solid. The solid was dissolved in 500 ml hot CCl4, 300 ml cyclohexane added and allowed to cool slowly. The crystallized solid was collected by filtration and dried to afford N-acetyl-3,4-dimethoxyphenethylamine as a white solid, 112.1 g (91% yield). m.p. 99°-100°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66.6 g
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A sample of this material was recrystallized from ethyl acetate and obtained as clusters of sword-shaped crystals, m.p. 151°-153° dec with evolution of HCl. This substance is the hydrochloride of N-(6-chloromethyl-3,4-dimethoxyphenethyl)acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(6-chloromethyl-3,4-dimethoxyphenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

After dissolving 5 g of homoveratrylamine in 20 ml of pyridine, 5.6 g of acetic anhydride was added and reacted at 65°-70° C. with stirring for 2 hours. The reaction mixture was poured into 150 ml of ice water and then made weakly acidic by adding 50 ml of a 6N aqueous hydrochloric acid solution. The resultant solution was extracted three times with 50 ml of chloroform. The extracted solution was combined, washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. Ether was added to the residue and precipitated crystals were filtered. N-acetylhomoveratrylamine having a melting point of 101°-102° C. was obtained as colorless crystals. The yield was 5.7 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-Acetylhomoveratrylamine?

A1: this compound, also known as N-(3,4-Dimethoxyphenethyl)acetamide, has the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol [, ]. While specific spectroscopic data isn't detailed within the provided research, this class of compounds is typically characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. For instance, it is utilized in the synthesis of benzo[a]quinolizidines, crucial intermediates in the preparation of Ipecac alkaloids with therapeutic potential [, ]. Through Friedel-Crafts acylation reactions, this compound can be transformed into substituted 3,4-dihydro-6,7-dimethoxyisoquinolines [, ]. Further modifications of these isoquinolines can lead to pyrrolo[2,1-a]isoquinolines, benzo[a]quinolizines, and azepino[2,1-a]isoquinolines [].

Q3: Can you describe a specific synthesis pathway involving this compound?

A3: One notable synthesis pathway involves converting this compound to 2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone []. This multi-step process involves the formation of intermediates like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline dichlorophosphate and 2-Acetyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline. This synthesis highlights the versatility of this compound as a starting material for diverse chemical transformations.

Q4: Has this compound been investigated for potential biological activity?

A4: While the provided research focuses primarily on synthetic applications, this compound itself has been explored as a precursor to potential reserpine analogs []. Researchers synthesized a series of amides, including N-(3-indolylethyl)-3,4-dimethoxyphenylacetamide, derived from this compound, and evaluated their ability to potentiate barbiturate hypnosis and deplete 5-hydroxytryptamine levels in rat brains. Although this particular compound exhibited limited activity compared to reserpine, this study showcases the potential of utilizing this compound as a starting point for developing biologically active molecules.

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